molecular formula C12H13ClN4 B11787704 4-Chloro-5-(1H-pyrrol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

4-Chloro-5-(1H-pyrrol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B11787704
M. Wt: 248.71 g/mol
InChI Key: BMQVOUNOUCUYSF-UHFFFAOYSA-N
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Description

4-Chloro-5-(1H-pyrrol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H13ClN4 and its molecular weight is 248.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-5-(1H-pyrrol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a nitrogen-containing heterocyclic compound belonging to the pyrimidine family. Its unique structure, featuring a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 5- and 6-positions with pyrrol and pyrrolidine moieties, suggests potential biological activities that are of significant interest in medicinal chemistry.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H13ClN4\text{C}_{12}\text{H}_{13}\text{Cl}\text{N}_4

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds in this class have shown potential in inhibiting tumor growth.
  • Antimicrobial Properties : Structural analogs have demonstrated effectiveness against various bacterial strains, indicating potential as antibacterial agents.
  • Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes, contributing to their therapeutic potential in treating diseases like fibrosis.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound. Key findings include:

Antitumor Studies

In a study assessing the antitumor effects of similar pyrimidine compounds, it was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined, highlighting the potency of these compounds in inhibiting cancer cell proliferation.

Antimicrobial Activity

Research has shown that derivatives containing pyrrole and pyrrolidine moieties possess notable antimicrobial activity. For instance, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 3.12 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like vancomycin .

Enzyme Inhibition

Studies on enzyme inhibition revealed that certain derivatives could effectively inhibit collagen prolyl-4-hydroxylase, an enzyme crucial in fibrosis development. This suggests potential applications in treating fibrotic diseases .

Comparative Analysis with Similar Compounds

A comparative analysis of structural analogs highlights the unique characteristics and biological activities associated with this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineChlorinated pyrrolo-pyrimidineAntitumorDifferent substitution patterns
Pyrrolidine derivativesVarious substitutions on pyrrolidineAntimicrobialVarying chain lengths affect activity
5-Amino-pyrimidinesAmino group at position 5Enzyme inhibitionDifferent functional groups influence potency

This table illustrates how the specific substitutions on the pyrimidine ring contribute to distinct biological activities, emphasizing the potential of this compound in drug development.

Properties

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

IUPAC Name

4-chloro-6-pyrrolidin-1-yl-5-pyrrol-1-ylpyrimidine

InChI

InChI=1S/C12H13ClN4/c13-11-10(16-5-1-2-6-16)12(15-9-14-11)17-7-3-4-8-17/h1-2,5-6,9H,3-4,7-8H2

InChI Key

BMQVOUNOUCUYSF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=NC=N2)Cl)N3C=CC=C3

Origin of Product

United States

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